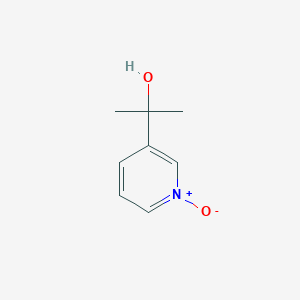
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 g/mol . This compound is characterized by the presence of a pyridine ring with an oxidized nitrogen atom, making it a pyridinium derivative. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(pyridin-2-yl)propan-2-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to its non-oxidized form using reducing agents.
Substitution: The pyridinium ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized pyridinium derivatives, while reduction can revert the compound to its non-oxidized form .
Aplicaciones Científicas De Investigación
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxidized nitrogen atom in the pyridinium ring plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 2-(Pyridin-2-yl)propan-2-ol
- Bis(2-oxidopyridin-1-ium-3-carboxylato)
Uniqueness
2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is unique due to its specific structural features, including the oxidized nitrogen atom in the pyridinium ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
55267-73-7 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11NO2/c1-8(2,10)7-4-3-5-9(11)6-7/h3-6,10H,1-2H3 |
Clave InChI |
PADZTTLQMKGXDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C[N+](=CC=C1)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)

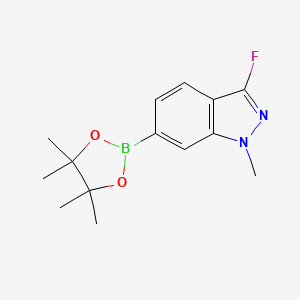
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)

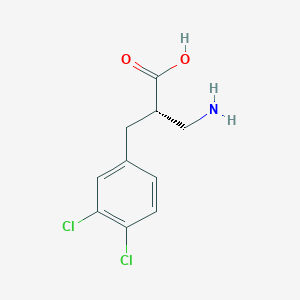
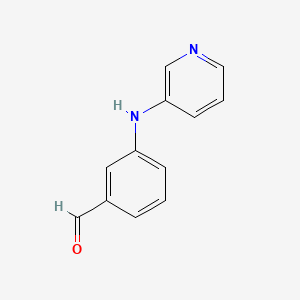
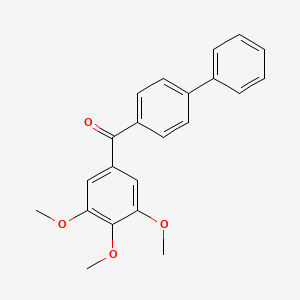


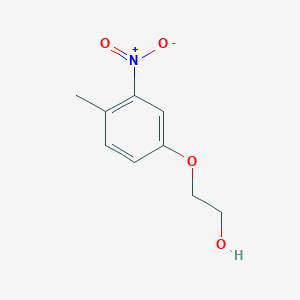
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
